1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine
Description
The compound 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological versatility. Position 1 of the core is substituted with a 2-chloroethyl group, while position 4 is linked to a 4-methylpiperazine moiety. Pyrazolo[3,4-d]pyrimidine derivatives are recognized for their antitumor, antiviral, and kinase-inhibitory activities . The 2-chloroethyl group may act as an alkylating agent, contributing to DNA crosslinking or covalent binding to target proteins, as observed in related nitrosourea compounds .
Properties
IUPAC Name |
1-(2-chloroethyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c1-17-4-6-18(7-5-17)11-10-8-16-19(3-2-13)12(10)15-9-14-11/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHIQORONSRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-methylpiperazine moiety: The final step involves the nucleophilic substitution reaction between the intermediate and 4-methylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols, alcohols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl group.
Scientific Research Applications
Structural Characteristics
The compound features a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine ring system, which is known for its planar structure and ability to engage in hydrogen bonding and π-π stacking interactions. The presence of the 2-chloroethyl substituent enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, compounds similar to 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival.
Case Study: Antiproliferative Effects
A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can exhibit antitumor activity through the modulation of signaling pathways involved in cell cycle regulation. The compound's ability to disrupt these pathways positions it as a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and proliferation. Its interaction with target enzymes can lead to significant alterations in metabolic pathways.
Case Study: Kinase Inhibition
Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit kinases such as BCR-ABL1, which is implicated in chronic myeloid leukemia (CML). This class of compounds has been explored for their ability to bind allosterically to kinase domains, thereby providing a novel approach to cancer therapy .
Antiviral Activity
Emerging studies suggest that pyrazolo[3,4-d]pyrimidines may also exhibit antiviral properties. The structural motifs present in these compounds can interfere with viral replication processes.
Case Study: Antiviral Mechanisms
Investigations into the antiviral effects of similar compounds have revealed their capacity to inhibit viral enzymes or disrupt viral entry into host cells. This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in therapeutic applications beyond oncology .
Neurological Applications
Recent research indicates potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
Certain derivatives have demonstrated neuroprotective properties by inhibiting neuroinflammation and promoting neuronal survival under stress conditions. This suggests that This compound could be explored for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 1
Position 1 modifications significantly influence biological activity:
Substituent Variations at Position 4
Position 4 modifications determine target engagement and potency:
- Target Compound : The 4-methylpiperazine group provides a protonatable nitrogen, enhancing solubility and interaction with kinase ATP-binding pockets .
- Bisarylurea Derivatives () : Compounds like 1n–1s feature arylurea groups at position 4, enabling hydrogen bonding with kinases like RAF. For example, 1n (fluoro-trifluoromethyl substituent) showed high inhibitory activity (78.6% yield, melting point 178–179°C) due to electron-withdrawing effects enhancing binding .
Pharmacological Activity Comparisons
Key Findings :
- Electron-Withdrawing Groups : Derivatives with trifluoromethyl (e.g., 1n in ) or chloro substituents exhibit enhanced kinase inhibition due to improved electrophilicity .
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound) generally show higher solubility and kinase affinity than piperidine analogues () due to increased hydrogen-bonding capacity .
- Alkylating Potential: The 2-chloroethyl group in the target compound may mimic the degradation pathway of nitrosoureas, forming reactive intermediates that alkylate DNA or proteins .
Biological Activity
1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer therapy. This compound features a pyrazolo[3,4-d]pyrimidine core and a piperazine moiety, which contribute to its biological activity. The focus of this article is to explore the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₆ClN₅. The presence of the chloroethyl group allows for nucleophilic substitution reactions, which can lead to various derivatives that may enhance its biological activity.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework exhibit interactions with key protein kinases involved in cell growth and proliferation pathways. Notably, this compound has shown potential as an inhibitor of:
- p70S6K
- Akt-1
These kinases are critical targets in cancer therapy due to their roles in tumor growth and survival.
Biological Activity and Efficacy
Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. However, comprehensive studies are required to fully elucidate its mechanism of action and therapeutic potential. The compound's structural characteristics suggest that it may selectively bind to kinases implicated in cancer progression .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines |
| Kinase Inhibition | Potential inhibition of p70S6K and Akt-1 |
| Nucleophilic Substitution | Reactivity due to chloroethyl group |
Case Studies
Several studies have explored similar compounds within the pyrazolo[3,4-d]pyrimidine class. For example:
- A study highlighted the synthesis and evaluation of various derivatives for their anticancer properties. Some derivatives showed promising activity against specific cancer types but lacked sufficient potency for clinical application .
- Another research effort focused on the interaction of pyrazolo compounds with different biological targets using techniques such as surface plasmon resonance. These studies indicated selective binding patterns that could inform future drug design strategies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine?
- Methodology :
- Cyclocondensation : Start with 5-aminopyrazole-4-carbonitrile derivatives, reacting with formamide, urea, or thiourea under reflux to form the pyrazolo[3,4-d]pyrimidine core .
- N-Alkylation : Introduce the 2-chloroethyl group via nucleophilic substitution using 2-chloroethylating agents (e.g., 2-chloroethyl tosylate) in polar aprotic solvents like DMF, with K₂CO₃ as a base .
- Piperazine Coupling : Attach the 4-methylpiperazine moiety through Buchwald-Hartwig amination or SNAr reactions on halogenated pyrimidine intermediates .
Q. How is the crystal structure of related pyrazolo[3,4-d]pyrimidine derivatives determined, and what intermolecular interactions are critical?
- Methodology :
- X-ray Crystallography : Single crystals are grown via slow evaporation (e.g., ethanol recrystallization) and analyzed in monoclinic systems (e.g., space group P21/n) to resolve bond lengths, angles, and hydrogen-bonding networks .
- Key Interactions : Intermolecular N–H···O and C–H···Cl hydrogen bonds stabilize the lattice, with π-π stacking between pyrimidine rings influencing packing .
Q. What standard assays are used to assess the solubility and stability of this compound in preclinical studies?
- Methodology :
- Solubility : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1.2–7.4) and simulated biological fluids .
- Stability : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions, followed by LC-MS to identify degradation products .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Scaffold Optimization : Replace the 4-methylpiperazine group with bulkier arylurea moieties to improve FLT3/VEGFR2 binding, as shown in transgenic zebrafish angiogenesis assays .
- Electrophilic Substitution : Introduce chloro or trifluoromethyl groups at the phenyl ring to increase hydrophobic interactions with kinase ATP pockets .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance blood-brain barrier penetration, validated in orthotopic glioblastoma models .
Q. How do researchers evaluate pharmacokinetic properties in preclinical models?
- Methodology :
- In Vivo PK Studies : Administer the compound (e.g., 10 mg/kg IV/PO) to rodents, with serial plasma sampling and LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) and autoradiography to quantify accumulation in target organs .
Q. What in vitro and in vivo models are used to assess antitumor efficacy?
- Methodology :
- In Vitro : Dose-response assays in FLT3-driven MV4-11 leukemia cells (IC₅₀ < 50 nM) with Western blotting to confirm FLT3 phosphorylation inhibition .
- In Vivo : MV4-11 xenograft mouse models show complete tumor regression after 18 days of daily 10 mg/kg dosing, with immunohistochemistry confirming target engagement .
Q. How are mechanistic studies designed to elucidate the compound’s polypharmacology?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
